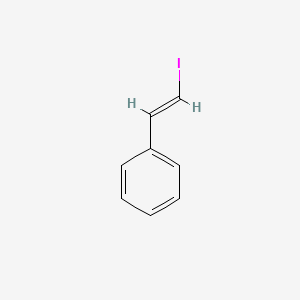
Benzene, (2-iodoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: A-styryl iodide can be synthesized through a variety of methods. One common approach involves the reaction of benzyl bromide with diiodomethane in the presence of a base. This method is known for its high yield and efficiency . The reaction typically proceeds under mild conditions, making it a practical choice for laboratory synthesis.
Industrial Production Methods: In an industrial setting, the production of A-styryl iodide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: A-styryl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in A-styryl iodide can be replaced by other nucleophiles, leading to the formation of different substituted styryl compounds.
Oxidation Reactions: A-styryl iodide can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of A-styryl iodide can yield the corresponding styrene derivative.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Major Products: The major products formed from these reactions include substituted styryl compounds, aldehydes, carboxylic acids, and styrene derivatives.
Scientific Research Applications
A-styryl iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: A-styryl iodide derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of A-styryl iodide derivatives in drug development.
Industry: In material science, A-styryl iodide is used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which A-styryl iodide exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In biological systems, the mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Styrene: A simple alkene with a phenyl group, similar to A-styryl iodide but without the iodine atom.
Bromostyrene: Similar to A-styryl iodide but with a bromine atom instead of iodine.
Chlorostyrene: Similar to A-styryl iodide but with a chlorine atom instead of iodine.
Uniqueness: A-styryl iodide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The larger atomic radius and lower bond dissociation energy of iodine make A-styryl iodide more reactive in substitution reactions, providing a versatile platform for further chemical transformations.
Properties
Molecular Formula |
C8H7I |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
[(E)-2-iodoethenyl]benzene |
InChI |
InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI Key |
OZPOYKXYJOHGCW-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/I |
Canonical SMILES |
C1=CC=C(C=C1)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















